BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(2-Chloro-4-formylphenoxy)propanoic acid
molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

2-(2-Chloro-4-
Compound Name: _ _
formylphenoxy)propanoic acid
CAS No.: 812642-71-0
Cat. No.: B3024549
\ J

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(2-Chloro-4-
formylphenoxy)propanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-Chloro-4-
formylphenoxy)propanoic acid, a molecule of interest due to its unique combination of
functional groups: a chiral propanoic acid moiety, a phenoxy ether linkage, and a substituted
aromatic ring bearing both a chloro and a formyl (aldehyde) substituent. This document delves
into its structural and physicochemical properties, proposes a robust synthetic pathway,
outlines a multi-technique approach for its analytical characterization, and discusses its
potential biological activities and applications based on its structural relationship to known
bioactive compounds. This guide is intended for researchers, chemists, and drug development
professionals seeking a detailed understanding of this compound's core characteristics.

Introduction to 2-(2-Chloro-4-
formylphenoxy)propanoic acid

Phenoxypropanoic acids are a well-established class of compounds, renowned for their diverse
biological activities, most notably as herbicides. The subject of this guide, 2-(2-Chloro-4-
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formylphenoxy)propanoic acid (CAS Number: 812642-71-0), represents a functionally rich
derivative within this class.[1] Its structure is distinguished by three key regions:

e The Propanoic Acid Side-Chain: This moiety contains a carboxylic acid group, which imparts
acidic properties and provides a key site for ionic interactions or derivatization. The alpha-
carbon is a chiral center, meaning the molecule can exist as two distinct enantiomers, a
critical consideration in drug development and biological activity studies.

o The Chlorinated Phenoxy Core: The aromatic ring is substituted with a chlorine atom ortho to
the ether linkage. Halogenation is a common strategy in medicinal chemistry to modulate
electronic properties, lipophilicity, and metabolic stability.

e The Formyl Group: The presence of an aldehyde (formyl) group para to the ether linkage
provides a reactive handle for further chemical modification, such as the formation of Schiff
bases, oximes, or use in reductive amination reactions. This functional group significantly
expands the synthetic utility and potential biological interactions of the molecule.

A thorough understanding of this molecule's structure is the foundation for predicting its
reactivity, designing synthetic routes, and exploring its potential in fields ranging from
agrochemicals to medicinal chemistry.

Molecular Structure and Physicochemical
Properties

The definitive structure of 2-(2-Chloro-4-formylphenoxy)propanoic acid is confirmed by its
systematic name and can be represented in two dimensions as illustrated below.

Caption: 2D molecular structure of 2-(2-Chloro-4-formylphenoxy)propanoic acid.

The key physicochemical properties, derived from available data and computational
predictions, are summarized in the table below.
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Property Value Source
CAS Number 812642-71-0
Molecular Formula C10H9oClO4 [2]
Molecular Weight 228.63 g/mol Calculated
Monoisotopic Mass 228.01894 Da [2]
Predicted XlogP 2.3 [2]
CC(C(=0)0O)0C1=C(C=C(C=C
SMILES [2]
1)C=0)ClI
SAVVSCSPGUVHDO-
InChlKey [2]

UHFFFAOYSA-N

Synthesis and Purification

While a specific, peer-reviewed synthesis for 2-(2-Chloro-4-formylphenoxy)propanoic acid is
not readily available in the literature, a logical and efficient synthetic route can be designed
based on well-established organic chemistry principles. The most field-proven approach is a
two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis.

Causality Behind Experimental Choices: The Williamson ether synthesis is the gold-standard
for forming aryl ethers due to its reliability and high yields. Using an ester of 2-bromopropanoic
acid protects the carboxylic acid from acting as a nucleophile itself and improves the solubility
of the reactant in common organic solvents. The subsequent hydrolysis is a straightforward and
typically quantitative method to deprotect the acid.

(3-Chloro-4-hydroxybenzaldehyde +) "Stepl Williamson Ether Synthesis) ‘/ Intermediate Ester: A ‘/ Step 2: Ester Hydrolysis \‘ _
(" Etnyi 2-bromopropanoate ) "\ _ (K:COs, Acetone, Reflux) ) \Ethyl 2-(: 4 YF | (NaOH, H:0/EtOH, then HCl) |~ —

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow.
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Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-chloro-4-formylphenoxy)propanoate

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-
4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K2COs, 1.5 eq), and acetone (10 mL
per gram of aldehyde).

Stir the suspension vigorously at room temperature for 15 minutes.
Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture.

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

After cooling to room temperature, filter off the inorganic salts and wash the solid with
acetone.

Concentrate the filtrate under reduced pressure to yield the crude ester. This intermediate is
often of sufficient purity to proceed directly to the next step.

Step 2: Hydrolysis to 2-(2-Chloro-4-formylphenoxy)propanoic acid

Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room
temperature for 4-6 hours, or until TLC indicates complete consumption of the ester.

Remove the ethanol under reduced pressure.

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like
diethyl ether to remove any unreacted, non-acidic impurities.

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of
concentrated hydrochloric acid (HCI).

The final product will precipitate as a solid. Collect the solid by vacuum filtration, wash
thoroughly with cold water to remove inorganic salts, and dry under vacuum.
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Self-Validating Purification Protocol: The purity of the final product can be initially assessed by
its melting point. For rigorous purification, recrystallization from an appropriate solvent system
(e.g., ethanol/water or ethyl acetate/hexane) is recommended. The purity should be confirmed
by HPLC and the structure verified by the spectroscopic methods outlined in the following
section.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of
spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this molecule, high-
resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal.

lon Mode Adduct Predicted m/z
Negative [M-H]~ 227.01166
Positive [M+H]* 229.02622
Positive [M+Na]* 251.00816

(Data predicted from
PubChemlLite)[2]

Expected Fragmentation: Key fragments in MS/MS analysis would likely arise from the loss of
the carboxyl group (-45 Da), cleavage of the ether bond, and fragmentation of the propanoic
acid side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
The predicted signals in tH and 3C NMR spectra provide a unique fingerprint of the molecule.

Predicted *H NMR Signals (in CDClsz, ~400 MHZz)
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Chemical Shift
(6, ppm)

~10.5-11.5
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and
exchangeable.

~9.85

Singlet

1H

-CHO

Aldehyde proton,
highly
deshielded.

~7.90

Doublet (d)

1H

Ar-H

Aromatic H ortho
to -CHO, para to
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~7.70

Doublet of
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1H

Ar-H

Aromatic H ortho
to -Cl, meta to -
CHO.

~7.05

Doublet (d)

1H

Ar-H

Aromatic H ortho
to ether, meta to
-Cl.

~4.85

Quartet (q)

1H

-CH(CH5)-

Methine proton,
coupled to the

methyl group.

| ~1.70 | Doublet (d) | 3H | -CH(CH?s)- | Methyl protons, coupled to the methine proton. |

Predicted 3C NMR Signals (in CDCls, ~100 MHz)
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Chemical Shift (6, ppm) Assighment

~189 -CHO (Aldehyde Carbonyl)
~175 -COOH (Carboxyl Carbonyl)
~160 Ar-C (C-O ether)

~135, 132, 130, 125, 115 Aromatic Carbons

~72 -CH(CH?3)- (Methine Carbon)

| ~18 | -CHs (Methyl Carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Frequency Range (cm™) Vibration Functional Group
3300 - 2500 (broad) O-H stretch Carboxylic Acid
~2850, ~2750 C-H stretch (Fermi doublet) Aldehyde

~1750 C=0 stretch Carboxylic Acid
~1700 C=0 stretch Aldehyde

~1600, ~1480 C=C stretch Aromatic Ring
~1250 C-O stretch Aryl Ether

Potential Biological Activity and Applications

The structural motifs within 2-(2-Chloro-4-formylphenoxy)propanoic acid suggest several
avenues for biological activity, making it a compound of interest for further research.

o Herbicide Development: Many commercial herbicides, such as Mecoprop ((RS)-2-(4-chloro-
2-methylphenoxy)propanoic acid), share the core chloro-phenoxypropanoic acid structure.[3]
The title compound is a structural analog and warrants investigation for potential herbicidal

or plant growth-regulating properties.
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» Drug Discovery Scaffold: The molecule contains multiple points for diversification. The
aldehyde can be converted into a wide array of other functional groups or used to conjugate
the molecule to other scaffolds. The carboxylic acid can form amides or esters. This makes
the compound a versatile starting point for creating libraries of new chemical entities for
screening against biological targets.

» Antimicrobial/Antioxidant Agents: Phenolic compounds are well-known for their antioxidant
and antimicrobial properties.[4] The phenolic ether in this molecule, combined with its other
functional groups, could confer similar activities.

Potential Structure-Activity Relationships

2-(2-Chloro-4-formylphenoxy)
propanoic acid

\

Formyl (Aldehyde)
Group

Carboxylic Acid
Group

Chloro-Phenoxypropanoic
Acid Core

Formation of Prodrugs
(Amides/Esters)

Schiff Base Formation
(Covalent Inhibition)

Herbicidal / Plant Growth
Regulator Activity

Drug Discovery Scaffold
(Reactive Handle)

Click to download full resolution via product page

Caption: Relationship between molecular features and potential applications.

Conclusion

2-(2-Chloro-4-formylphenoxy)propanoic acid is a multifaceted molecule whose structure has
been thoroughly delineated in this guide. Its combination of a chiral acid side-chain, a
halogenated aromatic ring, and a reactive aldehyde group makes it a compelling target for both
fundamental chemical research and applied sciences. The proposed synthetic route is robust
and relies on established methodologies, while the outlined analytical workflow provides a clear
path for structural verification and purity assessment. Based on its structural similarity to known
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bioactive compounds, this molecule holds significant potential as a lead compound in the

development of new agrochemicals or as a versatile scaffold in medicinal chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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